molecular formula C11H14OS B13639750 3-((3-Methylbenzyl)thio)propanal

3-((3-Methylbenzyl)thio)propanal

Cat. No.: B13639750
M. Wt: 194.30 g/mol
InChI Key: SUFHJGMEUHCAOE-UHFFFAOYSA-N
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Description

Contextualization of 3-((3-Methylbenzyl)thio)propanal within the Chemical Landscape of Organosulfur Compounds

Organosulfur compounds are ubiquitous in nature and play crucial roles in numerous biological processes. They are also vital components in medicinal chemistry, materials science, and industrial applications. Within this broad landscape, thioethers (or sulfides) are a prominent functional group, characterized by a C-S-C linkage. When a thioether is incorporated into a molecule that also contains an aldehyde group, the resulting thioether-containing aldehyde, such as the hypothetical this compound, becomes a bifunctional molecule with unique properties.

The "propanal" core of the molecule indicates a three-carbon aldehyde, a common structural motif in natural and synthetic compounds. The "thio" component signifies the presence of a sulfur atom, and the "3-((3-Methylbenzyl)thio)" part of the name describes the specific substituent at the third carbon of the propanal chain. This substituent consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) which is further modified with a methyl group at the meta-position (position 3) of the ring. This specific substitution pattern would be expected to influence the compound's steric and electronic properties.

Historical Development of Research on Propanal Derivatives and Benzyl Thioethers

Research into propanal and its derivatives has a long history, driven by their importance as building blocks in organic synthesis and their presence in natural products, particularly as flavor and fragrance components. The reactivity of the aldehyde group has been extensively studied, leading to a vast array of chemical transformations.

The study of benzyl thioethers also has a rich history, notably in the field of peptide synthesis. The S-benzyl group was one of the first widely used protecting groups for the thiol side chain of the amino acid cysteine. thieme-connect.de While the parent S-benzyl group requires harsh conditions for removal, the development of substituted benzyl thioethers has allowed for more controlled and milder deprotection strategies. thieme-connect.de This historical context highlights the tunability of the benzyl thioether moiety, a feature that would be relevant to the chemical behavior of this compound.

Rationale and Academic Objectives for Investigating this compound

The investigation of a novel compound like this compound would be driven by several academic objectives. A primary goal would be to explore its synthesis and characterize its fundamental chemical and physical properties. Understanding its reactivity, particularly the interplay between the aldehyde and thioether functionalities, would be of significant interest.

Furthermore, the structural similarity to known biologically active thioethers and aldehydes would provide a strong rationale for investigating its potential pharmacological effects. For instance, some thioether-containing compounds exhibit antimicrobial, anticancer, or anti-inflammatory properties. The specific 3-methylbenzyl substituent could modulate such activities by influencing factors like lipophilicity and binding interactions with biological targets.

Overview of Advanced Methodological Approaches in Chemical and Biological Research

The study of a new chemical entity such as this compound would employ a range of advanced methodological approaches.

In Chemical Research:

Synthesis: Modern synthetic methods, potentially including metal-catalyzed cross-coupling reactions or multicomponent reactions, would be employed for its efficient and selective preparation. unimi.itadelaide.edu.au

Purification and Characterization: Techniques such as column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography would be used for purification. Structural elucidation would rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. tau.ac.il

In Biological Research:

High-Throughput Screening (HTS): To assess its potential biological activities, the compound could be subjected to HTS against a variety of biological targets, such as enzymes or receptors.

Mechanism of Action Studies: If a biological activity is identified, further studies would be conducted to elucidate its mechanism of action. This could involve techniques like molecular docking, proteomics, and genomics.

In Vitro and In Vivo Models: Promising compounds would be further evaluated in cell-based (in vitro) and, subsequently, animal (in vivo) models to assess their efficacy and pharmacokinetic properties.

Due to the lack of specific data for this compound, the following sections on detailed research findings remain hypothetical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]propanal

InChI

InChI=1S/C11H14OS/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-6,8H,3,7,9H2,1H3

InChI Key

SUFHJGMEUHCAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCC=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 3 Methylbenzyl Thio Propanal and Analogues

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic analysis of 3-((3-Methylbenzyl)thio)propanal reveals two primary disconnection points, leading to logical synthetic strategies: the carbon-sulfur bond and the aldehyde group.

Carbon-Sulfur Bond Formation Methodologies

The formation of the thioether linkage is a critical step in the synthesis of this compound. Several established methodologies can be employed for this transformation. The most common disconnections involve nucleophilic substitution or addition reactions. acsgcipr.orgmasterorganicchemistry.com

One viable pathway involves the reaction of 3-methylbenzyl halide (e.g., bromide or chloride) with a propanal derivative containing a thiol group at the 3-position. Alternatively, and more commonly, 3-mercaptopropanal or a protected equivalent can act as the nucleophile. However, due to the reactivity of the aldehyde, a more practical approach often involves the reaction of 3-methylbenzyl mercaptan with a suitable three-carbon electrophile.

A prevalent and effective method for forming thioethers is the S-alkylation of thiols. masterorganicchemistry.com In the context of this compound, this would involve the reaction of 3-methylbenzyl mercaptan with a 3-halopropanal or a related electrophile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Another strategy involves the Michael addition of 3-methylbenzyl mercaptan to acrolein (propenal). This conjugate addition is an efficient method for constructing the C-S bond at the β-position of an aldehyde. This specific reaction is a well-established industrial process for the synthesis of related compounds like 3-(methylthio)propanal. google.comgoogle.com

For more complex analogues, modern cross-coupling reactions can be utilized. While typically employed for aryl thioethers, these methods can sometimes be adapted for benzylic systems. thieme-connect.comacsgcipr.org

A summary of potential C-S bond formation strategies is presented in the table below.

Reactant 1 Reactant 2 Reaction Type Key Reagents/Conditions
3-Methylbenzyl halide3-Mercaptopropanal (or equivalent)Nucleophilic SubstitutionBase (e.g., NaH, K2CO3)
3-Methylbenzyl mercaptan3-Halopropanal (or equivalent)Nucleophilic SubstitutionBase (e.g., NaH, K2CO3)
3-Methylbenzyl mercaptanAcroleinMichael AdditionBase or catalyst
3-Methylbenzylboronic acid3-Mercaptopropanal derivativeCross-CouplingTransition metal catalyst

Aldehyde Group Introduction and Manipulation

The aldehyde functional group is highly reactive and can be introduced at various stages of the synthesis. chemistrytalk.orgwikipedia.orgstudy.com

One common approach is the oxidation of a corresponding primary alcohol. For the synthesis of this compound, this would entail the oxidation of 3-((3-Methylbenzyl)thio)propan-1-ol. A variety of oxidizing agents can be used, ranging from mild reagents like pyridinium chlorochromate (PCC) to Swern oxidation conditions, which are effective in minimizing over-oxidation to the carboxylic acid.

Alternatively, the aldehyde functionality can be carried through the synthesis in a protected form, such as an acetal. khanacademy.org For instance, 3-bromopropionaldehyde dimethyl acetal can be reacted with 3-methylbenzyl mercaptan. The resulting thioether-acetal can then be deprotected under acidic conditions to reveal the aldehyde. This strategy is advantageous as it protects the sensitive aldehyde group from undesired side reactions during the C-S bond formation step.

Reduction of a corresponding carboxylic acid derivative, such as an ester or an acyl chloride, can also yield the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of esters to aldehydes.

The following table summarizes key methods for introducing the aldehyde group.

Starting Material Reaction Type Key Reagents/Conditions
3-((3-Methylbenzyl)thio)propan-1-olOxidationPCC, Swern oxidation, Dess-Martin periodinane
3-((3-Methylbenzyl)thio)propyl acetalDeprotectionAcidic workup (e.g., HCl/H2O)
Methyl 3-((3-Methylbenzyl)thio)propanoateReductionDIBAL-H

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective routes for the synthesis of this compound and its analogues, often under milder conditions and with higher atom economy.

Transition Metal-Catalyzed Reactions

Transition metal catalysts are widely employed for the formation of carbon-sulfur bonds. chemrevlett.comnih.gov Palladium, copper, and nickel-based catalysts are particularly prominent in C-S cross-coupling reactions. thieme-connect.comacsgcipr.org For the synthesis of benzylic thioethers, palladium-catalyzed coupling of benzyl (B1604629) halides or their derivatives with thiols is a feasible, though less common, approach compared to aryl systems.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can also be effective for the formation of thioethers. acsgcipr.org These reactions typically involve the coupling of a thiol with a halide in the presence of a copper catalyst and a base. More recently, iron-catalyzed coupling reactions have emerged as a more sustainable alternative. acs.org

Transition metal catalysts can also be utilized in the context of aldehyde synthesis. For example, some transition metal complexes can catalyze the oxidation of primary alcohols to aldehydes.

Catalyst Type Reaction Reactants Advantages
Palladium-basedC-S Cross-CouplingBenzyl halide, ThiolHigh functional group tolerance
Copper-basedC-S Cross-CouplingBenzyl halide, ThiolLower cost than palladium
Iron-basedC-S Cross-CouplingBenzyl halide, ThiolMore sustainable
VariousAlcohol OxidationPrimary alcoholHigh selectivity

Organocatalytic Transformations

Organocatalysis provides a metal-free alternative for the synthesis of thioethers and aldehydes. semanticscholar.orgiciq.orgnih.gov For the formation of the C-S bond, nucleophilic aromatic substitution (SNAr) reactions can be catalyzed by organic molecules. More relevant to the synthesis of this compound is the organocatalyzed Michael addition of thiols to α,β-unsaturated aldehydes like acrolein. google.com Chiral organocatalysts can even be employed to achieve enantioselective additions.

In recent years, photochemical organocatalytic methods have been developed for the synthesis of thioethers, offering a mild and efficient approach. semanticscholar.orgiciq.orgnih.govacs.org These methods often utilize a photosensitizer to generate reactive intermediates that facilitate C-S bond formation.

For aldehyde manipulation, organocatalysts can be used in various transformations, such as the asymmetric α-functionalization of aldehydes. While not directly applicable to the primary synthesis of the target molecule, these methods are valuable for the preparation of more complex analogues.

Catalyst Type Reaction Reactants Advantages
Amines, PhosphinesMichael AdditionThiol, α,β-Unsaturated AldehydeMetal-free, mild conditions
Organic Dyes (Photocatalyst)C-S Bond FormationAryl/Alkyl Halide, Sulfur SourceUtilizes visible light

Electrocatalytic Synthesis Methods

Electrocatalysis represents a green and sustainable approach to organic synthesis, where redox reactions are driven by an electric current. Electrosynthesis can be applied to both the formation of C-S bonds and the manipulation of the aldehyde group.

For instance, the electrochemical reduction of sulfonyl chlorides can generate thiolates in situ, which can then react with electrophiles to form thioethers. acs.orgnih.gov This method avoids the direct handling of volatile and odorous thiols.

Regarding the aldehyde functionality, electrochemical methods can be used for both the oxidation of primary alcohols to aldehydes and the reduction of carboxylic acids or their derivatives. These methods can offer high selectivity and avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net

Method Reaction Reactants Advantages
Electrocatalytic ReductionThioether FormationSulfonyl Chloride, ElectrophileAvoids use of thiols
Electrocatalytic OxidationAldehyde SynthesisPrimary AlcoholAvoids chemical oxidants
Electrocatalytic ReductionAldehyde SynthesisCarboxylic Acid DerivativeAvoids chemical reductants

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key strategies focus on the use of greener solvents, catalyst-free or metal-free reaction conditions, and the utilization of odorless thiol precursors to mitigate the environmental and health impacts associated with traditional thioether synthesis. organic-chemistry.orgacsgcipr.org

One prominent green approach involves the direct, solvent- and catalyst-free synthesis of thioethers from alcohols and thiols. researchgate.net This methodology, while primarily demonstrated for allylic alcohols, provides a framework for the reaction of 3-mercaptopropanol with 3-methylbenzyl alcohol, generating the corresponding thioether which can then be oxidized to the target propanal. The primary byproduct of this reaction is water, representing a significant improvement in atom economy and reduction of waste. researchgate.net

Furthermore, the use of aqueous media is a cornerstone of green synthetic chemistry. Copper-catalyzed coupling of aldehydes with thiols in water has been reported for the synthesis of thioesters, a related class of organosulfur compounds. rsc.org Adapting such systems to the synthesis of thioethers like this compound could involve the reaction of 3-halopropanal or a suitable precursor with 3-methylbenzylthiol in an aqueous system, potentially minimizing the need for volatile organic solvents.

The choice of sulfur source is another critical aspect of green synthetic design. Traditional methods often rely on volatile and malodorous thiols. researchgate.net To address this, odorless thiol surrogates such as potassium xanthates (ROCS₂K) have been employed in the synthesis of dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions. researchgate.net Another alternative is the use of S-alkyl, S-aryl, and S-vinyl thiosulfate sodium salts (Bunte salts), which are readily prepared from sodium thiosulfate and react with Grignard reagents to produce sulfides without the use of foul-smelling thiols. organic-chemistry.org

The following table summarizes various green synthetic approaches applicable to the synthesis of thioethers, including analogues of this compound.

Green Chemistry ApproachReactantsConditionsAdvantages
Solvent- and Catalyst-Free SynthesisAllylic Alcohols, ThiolsNeat, thermalAvoids solvents and catalysts, high atom economy. researchgate.net
Aqueous Phase SynthesisAldehydes, ThiolsCopper catalyst, waterReduces use of volatile organic solvents. rsc.org
Odorless Thiol SurrogatesAlkyl/Aryl Halides, ROCS₂KTransition-metal-free, base-freeEliminates the use of malodorous thiols. researchgate.net
Bunte SaltsBunte Salts, Grignard ReagentsEtherAvoids malodorous thiols and byproducts. organic-chemistry.org

Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound, particularly those bearing chiral centers, is of significant interest for various applications. Asymmetric synthesis of thioethers can be achieved through several methodologies, including the use of chiral catalysts, chiral auxiliaries, and stereospecific reactions of chiral precursors.

A modified Mitsunobu reaction has been reported for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. beilstein-journals.org This method employs benzoquinone derivatives as the oxidizing agent instead of the traditional azodicarboxylates. The reaction of a chiral tertiary alcohol with a thiol, such as 3-methylbenzylthiol, in the presence of a phosphine and a benzoquinone derivative can lead to the formation of a chiral thioether with high enantiomeric purity. beilstein-journals.org

Another approach involves the ring-opening of cyclic sulfamidates with thiol nucleophiles. This method provides access to β-amino thiols and subsequently chiral thioethers with complete inversion of configuration at the reaction center. beilstein-journals.org The resulting thioether can then be further functionalized to introduce the propanal moiety.

The Diels-Alder reaction of thioaldehydes is a powerful tool for the construction of sulfur-containing six-membered rings with control over stereochemistry. acs.orgacs.org While thioaldehydes themselves are often highly reactive and prone to oligomerization, they can be generated in situ and trapped with a suitable diene. wikipedia.orgresearchgate.net For the synthesis of chiral analogues, the use of chiral dienes or chiral catalysts can induce diastereoselectivity or enantioselectivity in the cycloaddition reaction.

The table below outlines key stereoselective methods applicable to the synthesis of chiral thioether analogues.

Stereoselective MethodKey FeaturesPotential Application
Modified Mitsunobu ReactionInversion of stereochemistry at a tertiary alcohol center. beilstein-journals.orgSynthesis of chiral thioethers from chiral tertiary alcohols.
Ring-Opening of Cyclic SulfamidatesComplete inversion of configuration with thiol nucleophiles. beilstein-journals.orgAccess to chiral β-amino thioethers.
Asymmetric Diels-Alder ReactionControl over the stereochemistry of newly formed chiral centers. acs.orgacs.orgConstruction of chiral sulfur-containing heterocycles.

Derivatization Strategies for Structural Modification

Derivatization of this compound and its analogues allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. The two primary functional groups available for derivatization are the aldehyde and the thioether.

The aldehyde group is highly versatile and can undergo a wide range of chemical transformations. These include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-((3-Methylbenzyl)thio)propanoic acid, using mild oxidizing agents. This introduces a new functional group that can be further modified, for example, through esterification or amidation.

Reduction: Reduction of the aldehyde functionality yields the primary alcohol, 3-((3-Methylbenzyl)thio)propan-1-ol. This alcohol can then be used in etherification or esterification reactions. nih.gov

Reductive Amination: Reaction with an amine in the presence of a reducing agent leads to the formation of a new amine, providing a straightforward method for introducing nitrogen-containing functionalities.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, enabling chain extension and the introduction of various substituents.

Aldol Condensation: The aldehyde can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated systems.

The thioether linkage can also be modified, primarily through oxidation. masterorganicchemistry.com

Oxidation to Sulfoxide (B87167) and Sulfone: The thioether can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com These transformations alter the electronic properties and steric bulk around the sulfur atom, which can significantly impact the biological activity of the molecule.

For analytical purposes, particularly for detection in HPLC or capillary electrophoresis, the thiol precursors or the final thioether can be derivatized with chromogenic or fluorogenic reagents. researchgate.netmdpi.com Reagents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) are commonly used for the derivatization of thiols to enhance their detectability. researchgate.net

The following table provides a summary of potential derivatization strategies for this compound.

Functional GroupDerivatization ReactionProduct Type
AldehydeOxidationCarboxylic Acid
AldehydeReductionPrimary Alcohol
AldehydeReductive AminationAmine
AldehydeWittig ReactionAlkene
ThioetherOxidationSulfoxide, Sulfone

Mechanistic Investigations of Reactions Involving 3 3 Methylbenzyl Thio Propanal

Reaction Mechanism Elucidation for Thioether Formation and Cleavage

The formation and cleavage of the thioether bond are fundamental reactions for both the synthesis and metabolic pathways of sulfur-containing compounds.

Thioether Formation: The synthesis of 3-((3-Methylbenzyl)thio)propanal typically proceeds via nucleophilic substitution or addition reactions. A common and direct method involves the reaction of a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride) with 3-mercaptopropanal or its corresponding thiolate. This reaction generally follows an Sₙ2 mechanism, where the sulfur atom acts as the nucleophile, displacing the halide from the benzylic carbon.

Alternatively, copper-catalyzed thioetherification provides a mild and efficient route. In this mechanism, a catalyst such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) activates a 3-methylbenzyl alcohol, facilitating the formation of a benzylic carbocation intermediate. rsc.org Subsequent nucleophilic attack by the thiol (3-mercaptopropanal) yields the desired thioether. rsc.org Racemization of chiral benzyl (B1604629) alcohols in similar reactions supports the Sₙ1-type mechanism involving a carbocation intermediate. rsc.org Another synthetic approach involves the conjugate addition of a thiol, like 3-methylbenzylthiol, to acrolein, a reaction often catalyzed by a base. google.com

Thioether Cleavage: The cleavage of the benzyl-sulfur bond in this compound can be achieved through several mechanistic pathways, often leveraging the stability of the resulting benzyl carbocation or radical.

Reductive Cleavage (Hydrogenolysis): A widely used method for cleaving benzyl ethers and thioethers involves catalytic hydrogenolysis. chemicalforums.comyoutube.com Using a catalyst such as Palladium on carbon (Pd/C) in the presence of hydrogen gas, the C–S bond is reductively cleaved to yield toluene (B28343) and 3-mercaptopropanal. chemicalforums.comyoutube.com The reaction is valued for its mild conditions and clean conversion. youtube.com

Acid-Catalyzed Cleavage: Strong, anhydrous acids like hydrogen fluoride (B91410) (HF) can cleave the S-benzyl group. thieme-connect.de The mechanism involves protonation of the sulfur atom, followed by cleavage to form the stable 3-methylbenzyl carbocation and the free thiol. The presence of scavenger molecules like anisole (B1667542) or cresol (B1669610) is often required to trap the reactive carbocation. thieme-connect.de

Oxidative Cleavage: The thioether can be cleaved under oxidative conditions. For instance, visible-light-mediated silver(II) catalysis can achieve oxidative C–S bond cleavage of benzyl thiols to yield carbonyl compounds. acs.org This proceeds via the formation of a thiyl radical, which can undergo further reactions, including interaction with singlet oxygen to form an α-hydroperoxy sulfide (B99878) intermediate that decomposes to the final products. acs.org

Table 1: Mechanistic Summary for Thioether Formation and Cleavage
TransformationMethodReagents/CatalystMechanistic PathwayProductsCitations
Formation Nucleophilic Substitution3-Methylbenzyl halide + 3-MercaptopropanalSₙ2This compound
Formation Copper-Catalyzed Coupling3-Methylbenzyl alcohol + 3-Mercaptopropanal, Cu(OTf)₂Sₙ1-typeThis compound rsc.org
Formation Conjugate Addition3-Methylbenzylthiol + AcroleinMichael AdditionThis compound google.com
Cleavage Reductive HydrogenolysisH₂, Pd/CCatalytic ReductionToluene + 3-Mercaptopropanal chemicalforums.comyoutube.com
Cleavage Acid-CatalyzedAnhydrous HF, AnisoleSₙ1-type3-Methylbenzyl-scavenger adduct + 3-Mercaptopropanal thieme-connect.de
Cleavage OxidativeVisible Light, Ag(II) Complex, O₂Radical/Singlet Oxygen3-Methylbenzaldehyde + Sulfonic Acid derivatives acs.org

Propanal Carbonyl Group Reactivity: Advanced Mechanistic Studies

The aldehyde functional group is characterized by the electrophilic nature of its carbonyl carbon, making it a prime target for nucleophilic attack.

Nucleophilic Additions and Condensations

Nucleophilic addition is the most characteristic reaction of aldehydes. youtube.com The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield the final alcohol product. youtube.com

Key reactions include:

Cyanohydrin Formation: In the presence of a base catalyst, the cyanide ion (CN⁻) acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which is then protonated to yield a cyanohydrin.

Acetal and Hemiacetal Formation: Alcohols act as nucleophiles, adding to the carbonyl group. This acid-catalyzed reaction is reversible. The initial addition yields a hemiacetal. In the presence of excess alcohol, the hemiacetal can react further, eliminating water to form a stable acetal, which can serve as a protecting group for the aldehyde.

Imine Formation (Schiff Bases): Primary amines react with the aldehyde in a nucleophilic addition-elimination reaction. The initial addition of the amine forms a carbinolamine intermediate. This intermediate is then dehydrated under mildly acidic conditions (pH 4-5) to form an imine (a compound containing a C=N double bond). youtube.com

Aldol Condensation: In the presence of a base or acid, the aldehyde can undergo self-condensation. A base abstracts an α-proton to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. This reaction leads to the formation of β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.

Table 2: Nucleophilic Addition Reactions of the Propanal Group
NucleophileReagent(s)IntermediateFinal Product
CyanideHCN, Base (e.g., KCN)Cyanide adduct (alkoxide)2-Hydroxy-4-((3-methylbenzyl)thio)butanenitrile
AlcoholR'OH, Acid catalystHemiacetalAcetal
Primary AmineR'NH₂, Mild AcidCarbinolamineImine (Schiff Base)
EnolateBase, another molecule of the aldehydeβ-alkoxy aldehydeβ-hydroxy aldehyde or α,β-unsaturated aldehyde

Redox Transformations

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The propanal moiety is easily oxidized to 3-((3-methylbenzyl)thio)propanoic acid. This transformation can be achieved using various oxidizing agents. The general mechanism involves the hydration of the aldehyde to a geminal diol, which is then oxidized.

With Dichromate: Acidified potassium or sodium dichromate (K₂Cr₂O₇/H⁺) is a strong oxidizing agent that converts the aldehyde to a carboxylic acid. The dichromate is reduced from the orange Cr₂O₇²⁻ ion to the green Cr³⁺ ion.

With Tollen's Reagent: Tollen's reagent, an alkaline solution of silver-ammonia complex ([Ag(NH₃)₂]⁺), is a mild oxidizing agent. It selectively oxidizes aldehydes, producing a carboxylate anion and elemental silver, which deposits as a "silver mirror."

With Benedict's Solution: Benedict's solution, containing copper(II) ions complexed with citrate, is another mild oxidizing agent. It oxidizes aldehydes to carboxylates, while the blue Cu²⁺ is reduced to a brick-red precipitate of copper(I) oxide (Cu₂O).

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 3-((3-methylbenzyl)thio)propan-1-ol. This is typically accomplished with hydride reagents.

With Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄): These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition mechanism. youtube.com The resulting alkoxide intermediate is then protonated during workup (e.g., with H₂O or dilute acid) to give the primary alcohol. youtube.com

Pericyclic Reactions and Rearrangements Involving the Thioether Moiety

While less common than the reactions of the carbonyl group, the thioether moiety can participate in pericyclic reactions, particularly sigmatropic rearrangements, often proceeding through a sulfur ylide intermediate.

A sulfur ylide can be formed from the thioether by deprotonation of a carbon adjacent to the sulfur atom. For this compound, deprotonation at the benzylic carbon with a strong base (e.g., an organolithium reagent) would generate a benzylic ylide. This ylide can then undergo rearrangement.

wikipedia.orgdalalinstitute.com-Sigmatropic Rearrangement (Stevens Rearrangement): This reaction involves a 1,2-migration of a group from the sulfur atom to the adjacent carbanionic carbon. chemistry-reaction.comwikipedia.org The mechanism is complex and thought to involve the formation of a radical pair within a solvent cage, which then recombines. wikipedia.org This rearrangement would result in the migration of the propanal-containing chain to the benzene (B151609) ring. The migratory aptitude of the benzyl group is influenced by substituents on the aromatic ring. chemistry-reaction.com

dalalinstitute.comnumberanalytics.com-Sigmatropic Rearrangement (Sommelet-Hauser Rearrangement): This is a competing reaction to the Stevens rearrangement and is possible when a benzylic group is present. wikipedia.orgwikipedia.org The reaction proceeds via deprotonation of one of the methyl groups on the tolyl ring (if an N,N-dimethylamino group were present, for example) or an alternative accessible proton, followed by a concerted dalalinstitute.comnumberanalytics.com-sigmatropic shift. wikipedia.orgdalalinstitute.comnumberanalytics.com For the thioether, an analogous rearrangement could occur if a suitable proton is available for abstraction to form the requisite ylide. The reaction involves migration to the ortho position of the benzene ring. wikipedia.orgdalalinstitute.com Low temperatures and polar solvents tend to favor the Sommelet-Hauser rearrangement over the Stevens rearrangement. nibs.ac.cn

Role as a Key Intermediate in Complex Synthetic Sequences

The dual functionality of this compound makes it a valuable intermediate in multistep organic synthesis.

A closely related compound, 3-(methylthio)propanal (methional), is a crucial industrial intermediate for the synthesis of the essential amino acid D,L-methionine and its hydroxy analogue (MHA). google.comnih.gov The synthesis involves the reaction of methional with hydrogen cyanide to form a cyanohydrin, followed by hydrolysis and amination. google.com

By analogy, this compound can serve as a key precursor for the synthesis of novel, non-proteinogenic amino acids. The introduction of the 3-methylbenzyl group can be used to modify the steric and electronic properties of target molecules, which is of interest in medicinal chemistry and materials science.

Furthermore, the thioether linkage itself can be a synthetic handle. It is relatively stable but can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized sulfur species are excellent leaving groups, enabling the introduction of other functionalities at that position. This strategy allows the thioether part of the molecule to be used for temporary protection or as a point for further elaboration in a complex synthesis. The use of thioethers in the pharmaceutical industry is widespread, both as integral parts of active pharmaceutical ingredients (APIs) and as synthetic intermediates. thegoodscentscompany.com

Biological Activity and Molecular Interaction Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Should research on 3-((3-Methylbenzyl)thio)propanal become available in the future, a detailed analysis as per the requested structure may be possible.

Research on this compound Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, no public information is currently available on the chemical compound this compound.

This specific thioether derivative of propanal, characterized by a 3-methylbenzyl group attached to the sulfur atom, does not appear in prominent chemical and biological research databases. Consequently, details regarding its biological activity, molecular interaction studies, and potential applications remain unelucidated in the public domain.

The requested exploration of its Structure-Activity Relationships (SAR), the design and synthesis of its analogues, the elucidation of key structural features for biological modulation, and the application of Quantitative Structure-Activity Relationship (QSAR) models cannot be conducted without foundational research data. Similarly, any potential for this compound in the development of chemical biology probes is currently unknown.

While the structurally related compound, 3-(methylthio)propanal, commonly known as methional, is a well-documented flavor component found in various foods and has been the subject of numerous studies, this knowledge cannot be extrapolated to the significantly different this compound. The presence of the bulky and electronically distinct 3-methylbenzyl group in place of a simple methyl group would drastically alter the molecule's physicochemical properties and, therefore, its biological interactions.

The synthesis of this compound could theoretically be achieved through the reaction of 3-methylbenzyl mercaptan with acrolein. However, without published reports of such a synthesis or any subsequent biological evaluation, any discussion of its properties or activities would be purely speculative.

This lack of available information prevents a scientifically accurate and informative discussion as per the requested article structure. Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive profile of this compound can be established.

No Research Findings Available for this compound

Following a comprehensive search for scientific literature and data, no research findings or detailed information could be located for the chemical compound This compound . The search for applications of this specific molecule as a synthetic building block in heterocyclic compound synthesis, natural product synthesis, as a precursor for functional materials and polymers, or in chemo-enzymatic and biocatalytic applications did not yield any relevant results.

The searches performed did not return any scholarly articles, patents, or database entries that would allow for the creation of the requested professional article. The information available pertains to structurally related but distinct compounds, such as methional (3-(methylthio)propanal), which does not fall within the strict scope of the user's request.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this compound as outlined. The absence of data for this specific compound across the requested subsections prevents the fulfillment of the task.

To proceed with generating the requested content, verifiable research data on the synthesis and application of This compound would be required.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, providing insights into its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3-((3-Methylbenzyl)thio)propanal, DFT can be employed to calculate a variety of molecular properties that are crucial for understanding its reactivity and stability.

DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how this compound might interact with other molecules. For instance, the electrophilicity index can help to predict its behavior in reactions with nucleophiles.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom, indicating these as potential sites for electrophilic attack. Conversely, the aldehydic proton and protons on the carbon adjacent to the carbonyl group would likely exhibit a positive potential, marking them as sites susceptible to nucleophilic attack.

The following table outlines key electronic properties of thioether and aldehyde-containing molecules that can be calculated using DFT, providing a template for the potential results for this compound.

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.The sulfur atom and the aromatic ring would likely contribute significantly to the HOMO, indicating these as potential sites for oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.The carbonyl group would be the primary contributor to the LUMO, making it the main electrophilic center of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity.A moderate gap would suggest a balance between stability and reactivity, typical for a molecule with both saturated and unsaturated functionalities.
Dipole Moment A measure of the overall polarity of the molecule.The presence of the polar carbonyl group and the thioether linkage would result in a significant dipole moment, influencing its solubility and intermolecular interactions.

DFT calculations are also highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, DFT can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would allow for the assignment of characteristic peaks, such as the C=O stretch of the aldehyde group, the C-S stretch of the thioether, and the various C-H and C-C vibrations of the aromatic ring and alkyl chain. Comparing the theoretical spectrum with an experimental one can help to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each atom in the molecule. For this compound, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbons, which can be particularly useful for complex molecules with overlapping signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the λmax values and the nature of the electronic transitions (e.g., n→π* or π→π*). For this compound, the aromatic ring and the carbonyl group would be the primary chromophores responsible for its UV-Vis absorption.

The following table provides an example of how predicted spectroscopic data for this compound could be presented.

Spectroscopic TechniqueKey FeaturePredicted Value/Region
IR C=O stretch~1720-1740 cm⁻¹
¹H NMR Aldehydic proton (CHO)~9.5-10.0 ppm
¹³C NMR Carbonyl carbon (C=O)~190-200 ppm
UV-Vis π→π* transition (aromatic)~260-280 nm

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and dynamics of a ligand when it interacts with a biological target, such as a protein or nucleic acid. researcher.life

For this compound, MD simulations would be instrumental in understanding its behavior in a biological environment. After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex. The simulation would place the complex in a box of solvent molecules (typically water) and ions to mimic physiological conditions.

During the simulation, the trajectories of all atoms in the system are calculated over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the complex can be evaluated. A stable complex will show minimal fluctuations in RMSD over time.

Key Interactions: The simulation can identify the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. This information is crucial for understanding the basis of binding affinity.

Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding. This can reveal induced-fit mechanisms that are not apparent from static docking models.

Binding Free Energy: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectories to calculate the binding free energy, providing a quantitative measure of binding affinity.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com For this compound, molecular docking could be used to predict its binding mode within the active site of a known or putative protein target. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity.

Virtual screening is a related technique that involves docking a large library of compounds against a protein target to identify potential hits. Conversely, a single compound like this compound could be docked against a panel of different protein structures to predict its potential biological targets, a process known as reverse docking or target fishing. aimspress.com

A typical workflow for virtual screening to identify potential targets for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Selection of a Target Library: A library of protein structures, for example, from the Protein Data Bank (PDB), would be selected. This library could be focused on a particular class of proteins (e.g., enzymes, receptors) or be a broader representation of the proteome.

Docking Simulation: The ligand would be docked against each protein in the library using a program like AutoDock or Glide.

Scoring and Ranking: The resulting poses for each protein would be scored, and the proteins would be ranked based on the predicted binding affinities.

Post-processing and Analysis: The top-ranked protein targets would be further analyzed to assess the plausibility of the binding modes and to prioritize them for experimental validation.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This information is crucial for understanding how the molecule might fit into a binding site and for developing accurate models for QSAR and molecular docking.

The conformational space of this compound can be explored using various computational methods, including:

Systematic Search: This method involves systematically rotating each rotatable bond in the molecule by a certain increment and calculating the energy of each resulting conformation. While thorough, this method can be computationally expensive for molecules with many rotatable bonds.

Stochastic Search: Methods like Monte Carlo or genetic algorithms randomly sample the conformational space to find low-energy conformers.

Molecular Dynamics: As discussed earlier, MD simulations can also be used to explore the conformational space of a molecule by simulating its dynamic behavior at a given temperature.

The results of a conformational analysis are often visualized as a potential energy surface (PES) or an energy landscape map. This map shows the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The minima on this map correspond to the stable conformers, while the saddle points represent the transition states between them. Understanding the energy landscape is critical for predicting the most likely bioactive conformation of the molecule.

QSAR/CoMFA Modeling for Activity and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.gov If a set of analogues of this compound with known activities were available, a QSAR model could be developed to predict the activity of new, untested compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. nih.gov A CoMFA study on a series of this compound derivatives would involve:

Data Set: A series of molecules with a common structural scaffold and measured biological activities.

Molecular Modeling: Building 3D models of all molecules in the data set.

Alignment: Aligning the molecules based on their common structural features.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to build a regression model that correlates the field values with the biological activities.

The resulting CoMFA model can be visualized as 3D contour maps that show which regions of space are favorable or unfavorable for steric and electrostatic interactions. These maps provide intuitive guidance for designing new molecules with improved activity. For example, a map might indicate that a bulky, electropositive substituent at a particular position on the benzyl (B1604629) ring would increase the biological activity.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of specific research focused on the chemical compound this compound. While the broader class of organosulfur compounds, particularly thioethers and aldehydes, is the subject of extensive study, this particular molecule appears to be a niche substance with limited documented academic contributions.

Consequently, a detailed discussion of its key academic contributions, its significance within organosulfur chemistry, and the persistent challenges or promising avenues for future inquiry, as requested, cannot be adequately addressed based on the currently available information. The absence of specific data precludes a thorough analysis of its synthesis, reactivity, and potential applications.

Further scholarly inquiry would be necessary to elucidate the properties and potential of this compound. Such research would likely involve its synthesis, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), and investigation into its reactivity and potential applications in areas such as flavor chemistry, materials science, or as a building block in organic synthesis. Without this foundational research, any discussion of its academic significance remains speculative.

Q & A

What are the optimal synthetic routes for 3-((3-Methylbenzyl)thio)propanal, and how do reaction conditions influence yield?

Basic
The synthesis typically involves thiol-alkylation or oxidation steps. A general approach includes reacting 3-methylbenzyl mercaptan with propanal derivatives under controlled conditions. For example, thiol-ether formation can be achieved via nucleophilic substitution using a base (e.g., NaH) in anhydrous solvents like THF or DMF at 0–25°C . Oxidation of propanol precursors to propanal using Dess-Martin periodinane (DMP) in CH₂Cl₂ is effective but requires strict moisture control to prevent side reactions .

Advanced
Advanced routes may employ catalytic asymmetric synthesis or photoredox catalysis to enhance stereoselectivity. Reaction optimization should include kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to minimize byproducts like disulfides. For instance, highlights the use of 1,4-dioxane and benzoylisothiocyanate in multi-step syntheses, where isolation of intermediates (e.g., ammonium chloride) improves purity .

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?

Basic
Contradictions often arise from impurities or tautomerism. Purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Confirm purity using HPLC (>95%) before spectral analysis. For NMR, deuterated solvents (CDCl₃) and suppression of water peaks are critical .

Advanced
Advanced resolution involves 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly for thioether protons and aldehyde groups. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can distinguish between isobaric impurities. Computational modeling (DFT-based NMR prediction) aids in verifying assignments, as seen in ’s use of Structure Elucidation Reports (SERs) .

What methodologies are recommended for assessing the biological activity of this compound?

Basic
Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria. Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced
Mechanistic studies require target-specific assays. For enzyme inhibition (e.g., kinases, proteases), use fluorogenic substrates and monitor kinetics via stopped-flow spectroscopy. Surface plasmon resonance (SPR) or ITC can quantify binding affinity to proteins. emphasizes interaction studies with biological targets like receptors, utilizing techniques such as X-ray crystallography for structural insights .

How does the 3-Methylbenzyl group influence the compound’s reactivity and stability?

Basic
The 3-Methylbenzyl group enhances lipophilicity, improving membrane permeability in biological assays. However, it may sterically hinder nucleophilic attack at the thioether sulfur, reducing reactivity in certain reactions (e.g., SN2). Stability studies (TGA/DSC) under varying pH and temperature are recommended .

Advanced
Computational studies (e.g., DFT) can model steric and electronic effects. Compare with analogs (e.g., 2-[(3-Fluorobenzyl)thio]ethanol from ) to evaluate substituent effects on reaction rates. Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify degradation pathways, such as oxidation to sulfoxide derivatives .

What strategies mitigate challenges in synthesizing derivatives of this compound?

Advanced
Derivatization often focuses on modifying the aldehyde or thioether moiety. For example:

  • Aldehyde modification : Reductive amination with primary amines (NaBH₃CN, MeOH) yields secondary amines.
  • Thioether modification : Oxidative functionalization using mCPBA forms sulfoxides/sulfones, which alter biological activity .

Optimize protecting groups (e.g., acetal protection for aldehydes) during multi-step syntheses. details the use of trifluoromethyl benzamido groups in oxadiazole derivatives, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

How can researchers analyze structure-activity relationships (SAR) for this compound?

Advanced
SAR requires synthesizing analogs (e.g., varying benzyl substituents or replacing thioether with ether/selenoether). Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity). Computational SAR tools (CoMFA, molecular docking) predict binding modes; for example, ’s comparison of thiophene vs. furan analogs demonstrates how heterocycle electronegativity affects target interactions .

What are best practices for storing this compound to ensure stability?

Basic
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and photodegradation. Use stabilizers (e.g., BHT) in solution phases.

Advanced
Conduct forced degradation studies (e.g., exposure to UV light, H₂O₂) to identify degradation products. Monitor via LC-MS and optimize storage conditions based on Arrhenius equation predictions for shelf life .

How do solvent systems affect the compound’s performance in catalytic reactions?

Advanced
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thioether but may promote aldol condensation of the aldehyde. Biphasic systems (e.g., H₂O/EtOAc) reduce side reactions in cross-coupling. Solvent-free mechanochemical synthesis (ball milling) is an emerging green chemistry approach for thioether formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.